molecular formula C14H15FN4O2S2 B2427472 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 392297-97-1

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No. B2427472
CAS RN: 392297-97-1
M. Wt: 354.42
InChI Key: DWNMPZOWJPPICI-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide” is a complex organic molecule. It contains several functional groups, including an amide, a thiadiazole ring, and a fluorophenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl group could introduce interesting electronic effects, and the thiadiazole ring could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions, and the thiadiazole ring could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could affect the compound’s polarity, solubility, and boiling point .

Scientific Research Applications

Anticancer and Neuroprotective Activities

One of the most promising derivatives from the N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole set, identified as FABT, has shown significant anticancer activity. It inhibited the proliferation of tumor cells derived from nervous system cancers (such as medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma) as well as peripheral cancers including colon adenocarcinoma and lung carcinoma. The anticancer effect was attributed to decreased cell division and inhibited cell migration. In addition to its anticancer properties, FABT exhibited a trophic effect in neuronal cell culture and demonstrated significant neuroprotective activity, without affecting the viability of normal cells like astrocytes, hepatocytes, and skin fibroblasts. The neuroprotective activity was particularly evident in neuronal cultures exposed to neurotoxic agents, highlighting its potential in neurological research applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antimicrobial Properties

In another study, derivatives of 1,3,4-thiadiazole were synthesized and assessed for their antimicrobial properties. These compounds, including variations of 1,3,4-thiadiazole, have been explored for their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. The synthesis of these thiadiazoles has attracted attention due to their potential therapeutic effects across a range of pathological conditions, including inflammation, pain, and hypertension (Ameen & Qasir, 2017).

Molecular Aggregation and Fluorescence Effects

Further research into the substituent- and aggregation-related dual fluorescence effects of selected 2-amino-1,3,4-thiadiazoles has provided insights into the molecular behavior of these compounds. These studies have explored the fluorescence emission spectra of thiadiazole derivatives, revealing interesting dual fluorescence effects that depend on the structural composition and specific molecular aggregation. Such fluorescence effects are indicative of charge transfer processes within the molecules, suggesting potential applications in fluorescence-based research and molecular medicine (Budziak et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future research directions for this compound could include further studies of its synthesis, properties, and potential applications. It could also be interesting to explore its interactions with various biological targets .

properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S2/c1-8(2)12(21)17-13-18-19-14(23-13)22-7-11(20)16-10-6-4-3-5-9(10)15/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNMPZOWJPPICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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